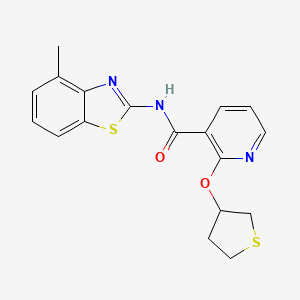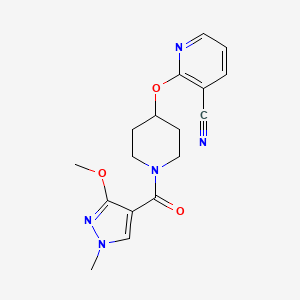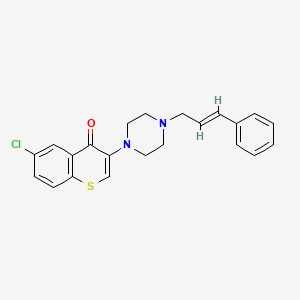
(E)-6-chloro-3-(4-cinnamylpiperazin-1-yl)-4H-thiochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-chloro-3-(4-cinnamylpiperazin-1-yl)-4H-thiochromen-4-one is a synthetic compound that belongs to the class of thiochromen derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a cinnamylpiperazine moiety at the 3rd position, and a thiochromenone core structure. Thiochromen derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-chloro-3-(4-cinnamylpiperazin-1-yl)-4H-thiochromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiochromenone Core: The thiochromenone core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorothiophenol and an appropriate aldehyde.
Introduction of the Cinnamylpiperazine Moiety: The cinnamylpiperazine moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the thiochromenone core with cinnamylpiperazine under basic conditions.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(E)-6-chloro-3-(4-cinnamylpiperazin-1-yl)-4H-thiochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(E)-6-chloro-3-(4-cinnamylpiperazin-1-yl)-4H-thiochromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving thiochromen derivatives.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting specific diseases.
Chemical Biology: It is utilized in chemical biology research to probe the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of (E)-6-chloro-3-(4-cinnamylpiperazin-1-yl)-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The cinnamylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiochromenone core may also contribute to the compound’s biological effects by interacting with cellular components and influencing signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one
- 6-chloro-3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one
- 6-chloro-3-(4-methylpiperazin-1-yl)-4H-thiochromen-4-one
Uniqueness
(E)-6-chloro-3-(4-cinnamylpiperazin-1-yl)-4H-thiochromen-4-one is unique due to the presence of the cinnamyl group, which imparts distinct biological properties compared to other similar compounds. The cinnamyl group can enhance the compound’s ability to interact with specific biological targets, potentially leading to improved therapeutic efficacy.
Propiedades
IUPAC Name |
6-chloro-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c23-18-8-9-21-19(15-18)22(26)20(16-27-21)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQOMBWIPQBCW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CSC4=C(C3=O)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CSC4=C(C3=O)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
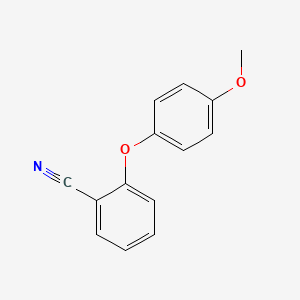
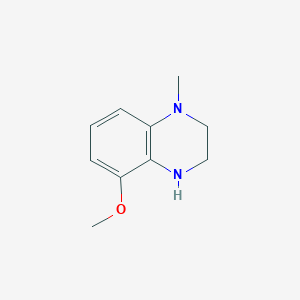
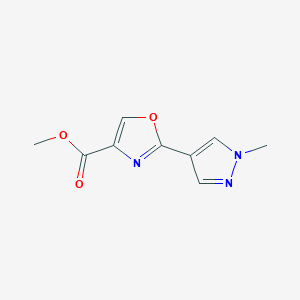
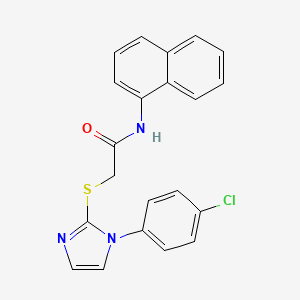
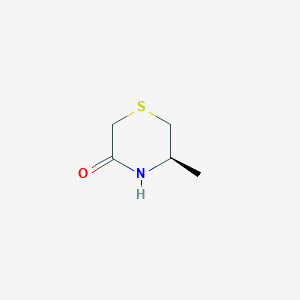
![2-[[1-(1-Methyl-6-oxopyridazine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2713911.png)

![N-(2-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2713916.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2713917.png)
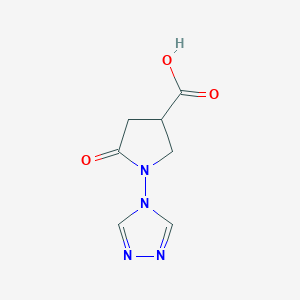
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2713919.png)

